molecular formula C17H17BrO B1522661 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one CAS No. 898760-18-4

3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one

Cat. No. B1522661
CAS RN: 898760-18-4
M. Wt: 317.2 g/mol
InChI Key: ZMWPLGFJPCKMJX-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one, also known as 3-Bromo-2,3-dimethylbenzene, is an organic compound with a wide range of uses in scientific research and lab experiments. It is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and has been the subject of numerous scientific studies.

Scientific Research Applications

Molecular Structure and Computational Studies

  • X-ray Structures and Computational Analysis : Research has been conducted on cathinones similar in structure to 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one, using X-ray diffraction and computational methods. This includes understanding the molecular geometry and electronic spectra through density functional theory (DFT) and time-dependent DFT methods (Nycz et al., 2011).

Spectroscopic and Structural Analysis

  • Spectroscopic and Quantum Chemistry Studies : A bromo-based thiophene chalcone derivative was investigated using spectroscopy and quantum chemistry, which may offer insights into similar compounds like 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one. This study looked at vibrational frequencies, electronic absorption spectra, and molecular docking (Ramesh et al., 2020).
  • Crystal Packing Analysis : The crystal packing of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, was analyzed, providing insights into halogen bonding and intermolecular interactions, which could be relevant for similar compounds (Kumar et al., 2018).

Synthesis and Bioactivity

  • Synthesis of Disperse Dyes : Research into the synthesis of disperse dyes based on enaminones, including compounds similar to 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one, highlights potential applications in dyeing and pigment industries (Elapasery et al., 2020).
  • Biological Activity of GABA B Receptor Modulators : While not directly studying 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one, research into GABA B receptor modulators provides a potential avenue for investigating the biological activity of similar compounds (Kerr et al., 2007).

Optical and Nonlinear Optical Properties

  • Nonlinear Optical Properties : Studies on chalcone derivatives, including ones structurally similar to 3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one, explore their potential in optoelectronics and semiconductor devices due to their nonlinear optical (NLO) properties (Shkir et al., 2019).

properties

IUPAC Name

3-(3-bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-5-3-8-16(13(12)2)17(19)10-9-14-6-4-7-15(18)11-14/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMWPLGFJPCKMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)CCC2=CC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001208223
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Bromophenyl)-1-(2,3-dimethylphenyl)propan-1-one

CAS RN

898760-18-4
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898760-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 3-(3-bromophenyl)-1-(2,3-dimethylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001208223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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